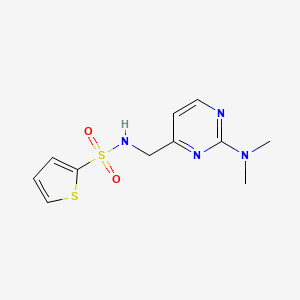

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Historical Context and Discovery Timeline

The compound N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide emerged as part of broader efforts to optimize pyrimidine-sulfonamide hybrids for therapeutic applications. Its first documented synthesis appears in patent literature and chemical databases around 2017–2020, coinciding with increased interest in thiophene-pyrimidine hybrids for antiviral and anticancer research. The structural design reflects a strategic fusion of two pharmacophoric motifs:

- A pyrimidine ring substituted with a dimethylamino group at position 2, enhancing solubility and electronic interactions.

- A thiophene-sulfonamide moiety linked via a methylene bridge, introducing steric and electronic diversity.

Early synthetic routes involved nucleophilic substitution reactions between 2-(dimethylamino)pyrimidin-4-ylmethanamine and thiophene-2-sulfonyl chloride, followed by purification via column chromatography. The compound’s CAS number (1797082-71-3) and molecular formula (C₁₁H₁₄N₄O₂S₂) were first cataloged in chemical registries by 2020.

Structural Classification within Pyrimidine-Thiophene Sulfonamide Family

This compound belongs to a subclass of pyrimidine-thiophene sulfonamides characterized by:

- Core Scaffold : A pyrimidine ring fused or linked to a thiophene-sulfonamide group.

- Substituent Patterns :

Comparative Analysis with Analogues :

| Feature | This Compound | Analogues (e.g., EVT-2984660) |

|---|---|---|

| Pyrimidine Substitution | 2-Dimethylamino | 2-Methylthio |

| Linker | Methylene | Direct bond |

| Thiophene Position | 2-Sulfonamide | 5-Methyl |

This structural classification underscores its uniqueness in balancing lipophilicity (logP ≈ 1.35) and polar surface area (69.09 Ų), critical for membrane permeability.

Key Structural Determinants and Pharmacophore Elements

The compound’s bioactivity hinges on three pharmacophore elements:

- Pyrimidine Core : Serves as a hydrogen-bond acceptor via N1 and N3 atoms, mimicking natural nucleotides.

- Dimethylamino Group :

- Thiophene-Sulfonamide :

Molecular Dynamics Insights :

Bioisosteric Relationships with Related Compounds

Bioisosteric replacements have been pivotal in optimizing this compound’s properties:

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-15(2)11-12-6-5-9(14-11)8-13-19(16,17)10-4-3-7-18-10/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFBNLCLPBPYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of 2-(dimethylamino)pyrimidine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

Industry: The compound can be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and the pyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Structural Analogues from Published Literature and Patents

The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:

Key Observations:

Pyrimidine Substitution Patterns: The target compound’s 2-(dimethylamino) group contrasts with the 4,6-dimethyl substitution in ’s compound . ’s compound features bulkier substituents (4-fluorophenyl, isopropyl), which may increase steric hindrance and reduce solubility but improve target selectivity .

Sulfonamide Variations: Thiophene-2-sulfonamide (target) introduces a sulfur-containing heterocycle, offering higher lipophilicity compared to benzenesulfonamide () or methanesulfonamide (). This could influence membrane permeability and metabolic stability.

Linker and Spacer Groups: The methyl linker in the target compound provides conformational flexibility, whereas ’s oxolan-2-ylamino group introduces a rigid, oxygen-containing heterocycle that may restrict rotational freedom .

Hypothetical Pharmacological Implications

While direct biological data are unavailable, comparisons with analogs suggest:

- Target Selectivity : The thiophene-sulfonamide group may favor interactions with cysteine-rich enzymatic pockets (e.g., carbonic anhydrases) due to sulfur’s polarizability, whereas benzenesulfonamides are more common in kinase inhibitors .

- Solubility and Bioavailability: The dimethylamino group in the target compound could enhance aqueous solubility relative to ’s fluorophenyl and isopropyl substituents, which are highly lipophilic .

Q & A

Q. Tables for Key Data

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | DMF, K₂CO₃, 80°C, 12h | |

| Microwave-Assisted | 85 | 98 | DMAc, CuI, 100°C, 15min |

Table 2: Biological Activity Profile

| Assay Type | Target | IC₅₀ (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | 0.12 | 15 | |

| Cytotoxicity | MCF-7 | 8.5 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.